Quantitative Superiority over POB Adducts in Human Liver S9
In human liver S9 fraction incubations with NNN (2–500 μM), py-py-dI formation was greater than the formation of all detectable pyridyloxobutyl (POB)-DNA adducts combined, which are the products of the 2′-hydroxylation pathway [1]. POB-DNA adducts were only detectable at relatively high NNN concentrations (≥20 μM near LOD; reliably quantifiable only at ≥50 μM), whereas py-py-dI was quantifiable at (S)-NNN concentrations as low as 2 μM—the reported Km for CYP2A6-mediated 5′-hydroxylation [1]. The detection limit for py-py-dI was 1 amol on column for standards and 0.8 adducts per 10¹⁰ nucleotides in DNA samples, versus 1 adduct per 10¹⁰ nucleotides for O²-POB-thymidine [1].
| Evidence Dimension | Adduct formation in human liver S9 fraction (quantified by LC-ESI⁺-HRMS/MS) |
|---|---|
| Target Compound Data | Py-py-dI formation predominant across 2–500 μM NNN; quantifiable at 2 μM (S)-NNN; LOD 0.8 adducts/10¹⁰ nucleotides in DNA [1] |
| Comparator Or Baseline | Total POB-DNA adducts (7-pobG, O²-pobC, O²-pobdT, O⁶-pobdG): detectable near LOD at 20 μM NNN; reliably quantifiable only at ≥50 μM NNN [1] |
| Quantified Difference | Py-py-dI quantifiable at NNN concentrations ~10–25-fold lower than POB adducts; (S)-NNN produced 3- to 6-fold more py-py-dI than (R)-NNN at equivalent concentrations (5–250 μM) [1] |
| Conditions | Human liver S9 fraction; 24 h incubation; NNN 2–500 μM; LC-ESI⁺-HRMS/MS (Orbitrap Fusion Tribrid) quantification with stable isotope-labeled internal standards [1] |
Why This Matters
For procurement decisions involving human-relevant NNN metabolic activation studies, py-py-dI provides >10-fold greater analytical sensitivity than POB-DNA adducts, making it the indispensable analyte when working at physiologically relevant, low-micromolar NNN concentrations.
- [1] Yang J, Zarth AT, Hecht SS, et al. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats. Chem Res Toxicol. 2016;29(3):380-389. doi:10.1021/acs.chemrestox.5b00520 View Source
